molecular formula C10H7ClO3 B13156166 Methyl 7-chloro-1-benzofuran-3-carboxylate

Methyl 7-chloro-1-benzofuran-3-carboxylate

Cat. No.: B13156166
M. Wt: 210.61 g/mol
InChI Key: OWHFKGIVIFNDJF-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-chloro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents at the 7th position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

Uniqueness: Methyl 7-chloro-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 7th position enhances its reactivity and potential biological activities compared to other benzofuran derivatives .

Biological Activity

Methyl 7-chloro-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzofuran core substituted with a methyl ester and a chlorine atom at the 7-position. The synthesis of this compound typically involves the reaction of 7-chloro-1-benzofuran with methyl chloroformate in the presence of a base. This method allows for the introduction of the carboxylate group while preserving the integrity of the benzofuran structure.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines. For instance, it has shown moderate cytotoxic effects against K562 cells, a human leukemia cell line, with mechanisms involving the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) .

Table 1: Anticancer Activity Against K562 Cells

CompoundIC50 (µM)Mechanism of Action
This compound16 - 64Induces apoptosis; inhibits IL-6 release

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It demonstrated moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . Such findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Profile

BacteriaMIC (µg/mL)
Staphylococcus aureus16
Enterococcus faecalis32
Listeria monocytogenes64

The biological activities of this compound can be attributed to its structural characteristics. The presence of the chlorine substituent enhances its reactivity and interaction with biological targets. Studies suggest that compounds with halogen substitutions often exhibit increased potency due to enhanced lipophilicity and binding affinity to cellular targets .

Case Studies and Research Findings

Several case studies have investigated the efficacy of benzofuran derivatives in various biological contexts:

  • Anticancer Studies : In vitro studies have shown that methyl derivatives of benzofurans exhibit increased antiproliferative activity against cancer cell lines when compared to their unsubstituted counterparts. For example, modifications at specific positions on the benzofuran ring significantly influence their anticancer potency .
  • Antimicrobial Efficacy : Research indicates that benzofuran derivatives, including this compound, possess notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlights that halogenated derivatives tend to show superior antimicrobial activity compared to non-halogenated analogs .

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

methyl 7-chloro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7ClO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3

InChI Key

OWHFKGIVIFNDJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C=CC=C2Cl

Origin of Product

United States

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